N-(2-ethylphenyl)-2-pyrazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

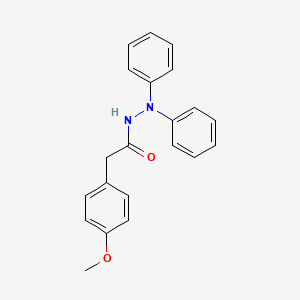

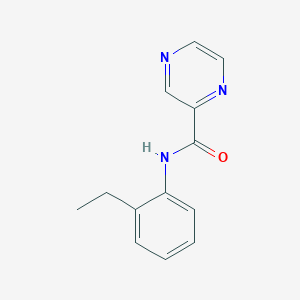

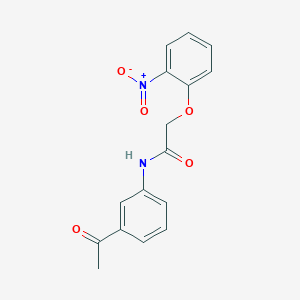

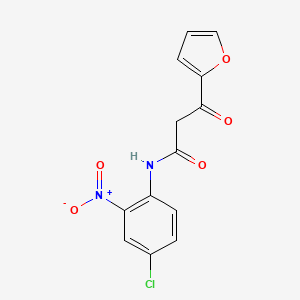

Synthesis Analysis The synthesis of N-(2-ethylphenyl)-2-pyrazinecarboxamide and related compounds typically involves condensation reactions of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones, followed by further reactions with electrophilic and nucleophilic reagents. These processes yield a variety of substituted pyrazinecarboxamides with potential antimicrobial and growth inhibition activities. For instance, the condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones gives the corresponding N-(acetylphenyl)pyrazine-2-carboxamide, which can further react to produce more complex derivatives (El-Wahab et al., 2006).

Molecular Structure Analysis Molecular structure and vibrational frequencies of N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives have been extensively studied using techniques like FT-IR, FT-Raman, and quantum chemical calculations. These studies reveal details about molecular vibrations, molecular electrostatic potential maps, and reactive sites for electrophilic and nucleophilic attacks. For example, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide's structure and reactive properties were characterized through molecular dynamics simulations and DFT calculations, providing insights into its stability and reactivity (Ranjith et al., 2017).

Chemical Reactions and Properties The reactivity of N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives is highlighted by their potential in various chemical reactions, including Michael addition and reactions with electrophilic (carbonyl group, bromine) and nucleophilic (malononitrile, hydrazine) reagents. These reactions lead to diverse compounds with pronounced antimicrobial activities and growth inhibition effects, especially against Leuconostoc sp. (El-Wahab et al., 2006).

Physical Properties Analysis The physical properties of N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives, including their vibrational modes, have been thoroughly investigated using spectroscopic methods. These studies not only offer insights into the molecular structure but also facilitate the identification of functional groups and reactive centers within the molecules. Such detailed analyses contribute to understanding the molecule's behavior in different environments and its interactions with other molecules (Ranjith et al., 2017).

Chemical Properties Analysis The chemical properties of N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives, including their reactivity and stability, are closely linked to their molecular structure. The analysis of natural bond orbitals, molecular electrostatic potential maps, and Fukui functions provides valuable information on the molecule's stability, charge delocalization, and potential reactive sites for further chemical transformations. Such studies are crucial for designing molecules with desired reactivity and stability for specific applications (Ranjith et al., 2017).

Aplicaciones Científicas De Investigación

Ethylene Biosynthesis Inhibition

N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives, including pyrazinamide, have been found to inhibit ethylene biosynthesis in Arabidopsis thaliana. This discovery could potentially be utilized to decrease postharvest loss by inhibiting the ripening of fruits and senescence of flowers, thereby extending their shelf lives. The inhibition mechanism involves the suppression of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme responsible for the final step of ethylene formation. This finding opens up possibilities for using such derivatives as regulators of plant metabolism, especially in ethylene biosynthesis (Sun et al., 2017).

Supramolecular Assembly in Coordination Compounds

Research into N-(3-halophenyl)-2-pyrazinecarboxamide ligands and their mercury(II) complexes reveals a strong tendency to form halogen bonding synthons between adjacent halophenyl and pyrazine rings. This halogen bonding interaction significantly influences the supramolecular assemblies of these complexes, potentially leading to applications in coordination crystal engineering. Such interactions demonstrate the role of halogen bonding in the structural motif and coordination geometry of resulting compounds (Khavasi & Azhdari Tehrani, 2013).

Spectroscopic Characterization and Reactive Properties

The spectroscopic characterization of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide provides insights into its molecular structure and reactive properties. Molecular electrostatic potential maps and Fukui function calculations reveal the most reactive sites in the molecule, offering valuable information for chemical synthesis and drug design. Such studies contribute to our understanding of molecular reactivity and stability, which is crucial for developing new materials and pharmaceutical compounds (Ranjith et al., 2017).

Propiedades

IUPAC Name |

N-(2-ethylphenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-2-10-5-3-4-6-11(10)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQPFPYKSRDMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)pyrazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)

![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)

![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)

![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)

![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)